N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine is classified as an organic compound with the molecular formula and a molecular weight of approximately 445.6 g/mol. It is known for its potential pharmaceutical applications, particularly as a precursor in the synthesis of various therapeutic agents such as fesoterodine, which is used to treat overactive bladder conditions .
The synthesis of N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine typically involves multiple steps:
The molecular structure of N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine features several key components:
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine can participate in various chemical reactions:
The mechanism of action for N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine primarily involves its interaction with biological targets such as receptors or enzymes. Detailed studies suggest that it may act as a muscarinic antagonist, inhibiting specific pathways related to bladder control and other physiological functions.
Research indicates that compounds similar to N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine have shown efficacy in modulating neurotransmitter activity, which could be crucial for therapeutic applications in treating urinary incontinence and other disorders .
The physical and chemical properties of N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine include:
The compound has been characterized using techniques such as X-ray powder diffraction and nuclear magnetic resonance spectroscopy to confirm its structural integrity and purity .
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine has several scientific applications:
The introduction of the benzyloxy protecting group constitutes a critical initial step in synthesizing N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine (CAS: 701906-29-8). This transformation is achieved through Williamson ether synthesis, where a phenolic substrate reacts with benzyl bromide under basic catalysis. Potassium carbonate in acetone efficiently mediates this reaction at reflux temperatures (60–80°C), achieving near-quantitative yields. Alternatively, phase-transfer catalysts like tetrabutylammonium bromide enable biphasic reactions in dichloromethane-water systems, enhancing reaction kinetics and selectivity [1] [2]. The benzyl group serves dual purposes: it protects reactive phenolic hydroxyls during subsequent synthetic steps and facilitates later deprotection to unveil pharmacologically active moieties. Post-reaction, the product is isolated via extraction with ethyl acetate and purified through silica gel chromatography using hexane-ethyl acetate gradients (3:1 to 1:1 v/v), yielding high-purity intermediates essential for downstream functionalization [2] [3].
Table 1: Reaction Conditions for Benzyloxy Group Introduction
Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Potassium carbonate | Acetone | 60–80 | 92–95 |
Sodium hydride | Tetrahydrofuran | 25–30 | 88–90 |
Tetrabutylammonium bromide | Dichloromethane/water | 25 | 90–93 |
Diisopropylamino group installation employs nucleophilic displacement or reductive amination strategies. In the preferred route, a bromo-intermediate undergoes amination with diisopropylamine in acetonitrile at 60°C, catalyzed by triethylamine to neutralize hydrogen bromide byproducts. This reaction proceeds with 85–90% conversion, though it necessitates rigorous exclusion of moisture to prevent hydrolysis [1] [4]. Alternatively, reductive amination using sodium triacetoxyborohydride in dichloromethane converts aldehyde precursors to amines under mild conditions (0–25°C). Post-reaction workup involves quenching with aqueous sodium bicarbonate, followed by solvent distillation under reduced pressure. The crude residue is then crystallized from toluene/hexane mixtures to furnish the free base with >99% chemical purity, as verified by high-performance liquid chromatography [1] [4].
The assembly of the target molecule demands high-fidelity purification to eliminate residual solvents and diastereomeric impurities. Multi-solvent recrystallization proves effective: the free base is dissolved in warm toluene (50°C) and precipitated via controlled methanol addition, yielding crystals with particle sizes <200 microns. For chromatographic purification, normal-phase silica gel with ethyl acetate/methanol (95:5) eluents achieves baseline separation of regioisomers, while reverse-phase systems (C18 column; acetonitrile/water) resolve polar contaminants [1] [2]. These processes ensure intermediates like N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine meet stringent specifications (>99.5% purity) for pharmaceutical applications [2] [3].
Table 2: Purification Methods and Outcomes
Method | Conditions | Purity (%) | Key Impurities Removed |
---|---|---|---|
Recrystallization | Toluene/methanol (3:1) | 99.7 | Residual diisopropylamine, benzyl bromide |
Silica gel chromatography | Hexane → ethyl acetate gradient | 99.5 | Regioisomers, des-benzyl analogs |
Reverse-phase chromatography | Acetonitrile/water (65:35) | 99.8 | Acidic degradation products |
The target compound’s benzylic carbon constitutes a stereogenic center, necessitating asymmetric synthesis or resolution for pharmacologically active R-enantiomers. Classical resolution employs chiral acids like O,O′-di-p-toluoyl-ʟ-tartaric acid in methanol to form diastereomeric salts. Selective crystallization isolates the desired R-salt, with the free base regenerated using sodium hydroxide. This method achieves enantiomeric excesses >99% but sacrifices yield (theoretical maximum 50%) [3]. Modern catalytic approaches leverage chiral palladium complexes for asymmetric hydrogenation of exocyclic alkenes, affording enantioselectivities of 92–95% ee. Transition states involve η⁶-arene coordination, directing hydride transfer to the si-face of the prochiral olefin. Subsequent hydrolysis then unveils the carboxylic acid functionality without racemization [1] [3].
Racemic N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine (molecular weight: 445.60 g/mol) undergoes kinetic resolution during esterification with (‒)-menthol under Mitsunobu conditions. The R-enantiomer reacts preferentially with triphenylphosphine/diisopropyl azodicarboxylate, leaving behind enriched S-acid for recycling. Alternatively, enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes S-methyl esters in phosphate buffer (pH 7.0), yielding R-acid with 98% ee [3] [4]. The resolved R-intermediate serves as the penultimate precursor for fesoterodine synthesis, where benzyl deprotection (H₂/Pd-C in ethanol) and esterification with isobutyryl chloride furnish the active pharmaceutical ingredient. X-ray powder diffraction confirms the crystalline integrity of resolved intermediates, with characteristic peaks at 2θ = 12.8°, 15.4°, and 24.6° ensuring phase purity [3].
Table 3: Chiral Resolution Techniques and Performance
Technique | Resolving Agent/Conditions | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric salt formation | O,O′-Di-p-toluoyl-ʟ-tartaric acid in methanol | >99 | 38–42 |
Enzymatic hydrolysis | Candida antarctica lipase B, pH 7.0 | 98 | 45 |
Catalytic asymmetric hydrogenation | Pd-(R)-BINAP complex | 95 | 90 |
CAS No.: 112484-85-2
CAS No.: 10606-14-1